REACTION_CXSMILES
|
B(F)(F)F.[CH:5]1([C:8]([OH:10])=O)[CH2:7][CH2:6]1.[CH3:11][C:12]([CH3:14])=[O:13]>CCOCC>[CH:5]1([C:8](=[O:10])[CH2:11][C:12](=[O:13])[CH3:14])[CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
191 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
There is formed a black oily product, which
|
Type
|
WASH
|
Details
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The ether phase is then washed 4 times with 300 ml of water each time
|
Type
|
ADDITION
|
Details
|
with ice cooling, 30% sodium hydroxide solution is finally added until the pH value
|
Type
|
CUSTOM
|
Details
|
The ether layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted three times with 300 ml of ether each time
|
Type
|
CUSTOM
|
Details
|
The ether phases are collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified with active charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The oil which remains is purified by chromatography through a silica gel column with ether/hexane (1:3) as the eluant
|
Type
|
CUSTOM
|
Details
|
The yield
|
Type
|
CUSTOM
|
Details
|
after removal of the solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C(CC(C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |